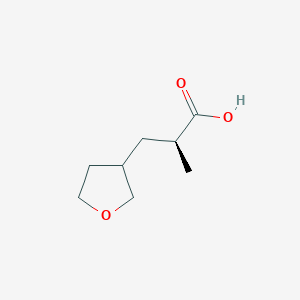

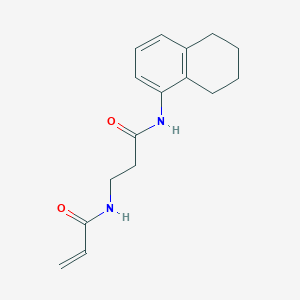

![molecular formula C15H9ClN2O2S2 B2478999 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide CAS No. 568551-24-6](/img/structure/B2478999.png)

2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide” is a complex organic compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. The compound contains cyano groups, thiophene rings, a furan ring, and an acetamide group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

Cyanoacetamide derivatives are known for their chemical reactivity. They can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents can afford the respective 2-oxopyridine derivatives. The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Applications De Recherche Scientifique

Thiophene Analogues in Carcinogenicity Evaluation

Thiophene analogues of certain carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. Studies have shown these compounds retain activity profiles consistent with their chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo. This highlights the importance of evaluating structural analogues for potential carcinogenic effects and their predictive value in vitro (Ashby et al., 1978).

Furan and Thiophene in Medicinal Chemistry

Furan and thiophene rings are integral in drug design as structural units of bioactive molecules. Their presence in purine and pyrimidine nucleobases, nucleosides, and analogues is critical for medicinal chemistry, demonstrating their role in developing compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This underscores the significance of heteroaryl substituents like furan and thiophene in enhancing the activity and selectivity of pharmaceutical compounds (Ostrowski, 2022).

Acetamide Derivatives' Biological Effects

The biological effects of acetamide and its derivatives have been an area of continued research interest. Studies have detailed the toxicology and potential risks associated with exposure, contributing to a deeper understanding of their biological consequences in humans. This research is vital for evaluating the safety and efficacy of acetamide-containing compounds in various applications, from pharmaceuticals to industrial chemicals (Kennedy, 2001).

Orientations Futures

The future directions in the research of “2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide” and similar compounds could involve further exploration of their synthetic methods, chemical reactivity, and potential biological activities. The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that cyanoacetylation of amines can lead to the formation of biologically active compounds . The compound might interact with its targets, causing conformational changes that affect the target’s function .

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

2-chloro-N-(3-cyano-4,5-dithiophen-2-ylfuran-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S2/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-21-10)14(20-15)11-4-2-6-22-11/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBFTASYEYCWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2478927.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)

![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)

![6-Tert-butyl-2-[1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478936.png)